d-glucose-6-phosphate disodium salt hydrate

説明

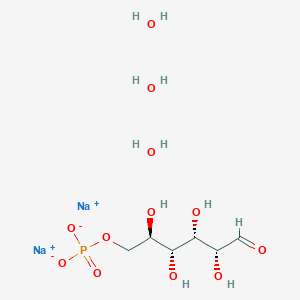

D-glucose-6-phosphate disodium salt hydrate is a chemical compound with the molecular formula C6H11Na2O9P · xH2O. It is a white, crystalline powder that is highly soluble in water. This compound is a disodium salt form of D-glucose-6-phosphate, which is a phosphorylated derivative of glucose. It plays a crucial role in various biochemical pathways, including glycolysis and the pentose phosphate pathway .

準備方法

Synthetic Routes and Reaction Conditions

D-glucose-6-phosphate disodium salt hydrate can be synthesized by reacting D-glucose-6-phosphate with sodium bicarbonate. The reaction proceeds as follows: [ \text{D-glucose-6-phosphate} + \text{NaHCO}_3 \rightarrow \text{D-glucose-6-phosphate disodium} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the enzymatic phosphorylation of glucose using hexokinase or glucokinase. The resulting D-glucose-6-phosphate is then neutralized with sodium hydroxide to form the disodium salt. The product is subsequently crystallized and purified to obtain the hydrate form .

化学反応の分析

Types of Reactions

D-glucose-6-phosphate disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 6-phosphogluconate in the presence of glucose-6-phosphate dehydrogenase.

Reduction: It can be reduced to glucose-6-phosphate in the presence of specific reductases.

Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Glucose-6-phosphate dehydrogenase, NADP+ as a cofactor.

Reduction: Specific reductases, NADPH as a cofactor.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 6-phosphogluconate.

Reduction: Glucose-6-phosphate.

Substitution: Various substituted glucose derivatives.

科学的研究の応用

Biochemical Research

Role in Metabolic Pathways:

G6P is pivotal in glycolysis and the pentose phosphate pathway. It serves as a substrate for various enzymatic reactions, facilitating energy production and biosynthetic processes within cells. Understanding these pathways is essential for research into metabolic disorders.

Key Studies:

- A study on the F420-dependent glucose-6-phosphate dehydrogenase (FGD) revealed insights into the enzymatic mechanisms involving G6P, highlighting its role in the pentose phosphate pathway and its implications for mycobacterial metabolism .

Enzyme Activity Assays

Evaluation of Enzyme Function:

G6P is commonly used to assess the activity of enzymes such as hexokinase and glucose-6-phosphate dehydrogenase. These assays are vital for understanding metabolic pathways and developing therapies for conditions like diabetes.

Case Study:

- Research demonstrated that varying concentrations of G6P impacted enzyme kinetics significantly, showcasing its importance in determining enzyme efficiency and function under different physiological conditions .

Cell Culture Media

Support for Cell Growth:

In cell culture applications, G6P is added to media to provide essential nutrients that promote cell viability and function. Its role as a glucose source supports various cell types, enhancing experimental outcomes in biological research.

Application Examples:

- G6P has been utilized in culturing mammalian cells where it supports metabolic activities essential for cell proliferation and differentiation.

Pharmaceutical Development

Drug Formulation:

G6P plays a critical role in developing pharmaceuticals targeting metabolic diseases. Its ability to mimic natural glucose metabolism makes it an attractive candidate for drug formulations aimed at managing diabetes and related disorders.

Research Insights:

- Studies have shown that incorporating G6P into drug formulations can enhance therapeutic efficacy by ensuring better glucose regulation within the body .

Diagnostic Applications

Glucose Measurement:

G6P is employed in diagnostic kits to measure glucose levels in biological samples, aiding in diabetes management. Its presence in diagnostic assays ensures accurate monitoring of glucose metabolism.

Diagnostic Case Studies:

- Various studies have validated the use of G6P in clinical settings, demonstrating its effectiveness in providing reliable glucose measurements that are crucial for patient care .

作用機序

D-glucose-6-phosphate disodium salt hydrate exerts its effects by serving as a substrate for various enzymes involved in metabolic pathways. It is phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. In these pathways, it undergoes further enzymatic reactions to produce energy and metabolic intermediates .

類似化合物との比較

Similar Compounds

- D-glucose-6-phosphate dipotassium salt hydrate

- D-glucose-6-phosphate sodium salt

- D-glucose-6-phosphate potassium salt

Uniqueness

D-glucose-6-phosphate disodium salt hydrate is unique due to its high solubility in water and its specific use in enzymatic assays. Compared to its potassium and sodium salt counterparts, the disodium salt form is preferred in certain biochemical applications due to its stability and ease of handling .

生物活性

D-Glucose-6-phosphate disodium salt hydrate, commonly referred to as glucose 6-phosphate, is a crucial metabolite in cellular metabolism. This compound plays an essential role in various biochemical pathways, particularly glycolysis and the pentose phosphate pathway. Understanding its biological activity is vital for comprehending metabolic processes and potential therapeutic applications.

- Chemical Formula : CHNaOP·xHO

- Molecular Weight : 310.06 g/mol (anhydrous basis)

- Solubility : Soluble in distilled water or dilute buffer solutions.

D-Glucose-6-phosphate is characterized by a phosphate group attached to the sixth carbon of the glucose molecule, which significantly alters its reactivity and biological function compared to glucose itself .

Metabolic Pathways

D-Glucose-6-phosphate serves as a substrate in several key metabolic pathways:

- Glycolysis : It is an intermediate in the glycolytic pathway, where it is converted into fructose 6-phosphate by the enzyme phosphoglucose isomerase.

- Pentose Phosphate Pathway : It acts as a substrate for glucose-6-phosphate dehydrogenase, leading to the production of NADPH and ribose-5-phosphate, essential for nucleotide synthesis and antioxidant defense.

- Glycogenesis : It can be converted into glycogen for energy storage, particularly in liver and muscle tissues.

Biological Functions

The biological activities of D-glucose-6-phosphate can be summarized as follows:

- Energy Production : It is pivotal in energy metabolism, facilitating ATP production through glycolysis.

- Antioxidant Role : By participating in the pentose phosphate pathway, it contributes to the generation of NADPH, which is crucial for maintaining cellular redox balance and detoxifying reactive oxygen species .

- Biosynthesis of Macromolecules : It provides ribose sugars for nucleotide synthesis, impacting DNA and RNA production.

Table 1: Summary of Biological Activities

| Pathway | Key Enzymes | Main Products | Importance |

|---|---|---|---|

| Glycolysis | Phosphoglucose isomerase | Fructose 6-phosphate | Energy production |

| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | NADPH, Ribose 5-phosphate | Antioxidant defense, nucleotide synthesis |

| Glycogenesis | Glycogen synthase | Glycogen | Energy storage |

Case Study: Role in Cancer Metabolism

A study published in Nature Reviews Cancer highlighted how cancer cells often exhibit altered glucose metabolism, including increased flux through the pentose phosphate pathway. This adaptation allows cancer cells to meet their elevated biosynthetic demands and resist oxidative stress . D-glucose-6-phosphate's role in this context underscores its potential as a target for therapeutic intervention.

Clinical Applications

Research has also explored the implications of D-glucose-6-phosphate in various diseases:

- Diabetes Management : Modulating glucose metabolism using D-glucose-6-phosphate may offer new avenues for managing blood sugar levels.

- Cancer Therapy : Targeting metabolic pathways involving D-glucose-6-phosphate could enhance the efficacy of existing cancer treatments by disrupting energy supply to tumor cells .

特性

IUPAC Name |

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2/t3-,4+,5+,6+;;;;;/m0...../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWBOPYYRIRFFT-ZQNYHYCUSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Na2O12P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-99-6 | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucose 6-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。